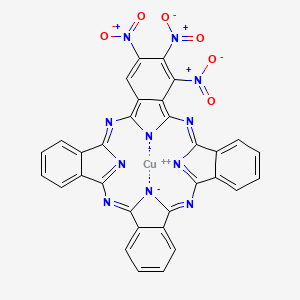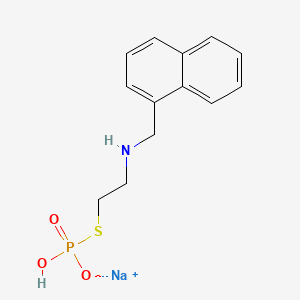
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt typically involves the reaction of phosphorothioic acid derivatives with 2-((1-naphthylmethyl)amino)ethyl compounds. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of phosphorothioic acid oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phosphorothioic acid derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
Scientific Research Applications
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
Uniqueness
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
71354-23-9 |
|---|---|
Molecular Formula |
C13H15NNaO3PS |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
sodium;hydroxy-[2-(naphthalen-1-ylmethylamino)ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C13H16NO3PS.Na/c15-18(16,17)19-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7,14H,8-10H2,(H2,15,16,17);/q;+1/p-1 |
InChI Key |
GHPPKNIUUAIXPT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCSP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)
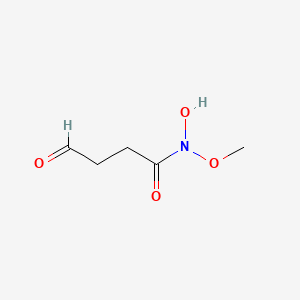
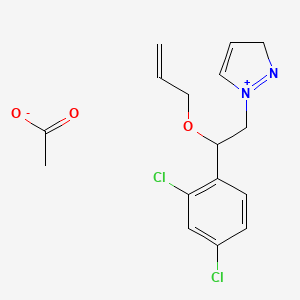



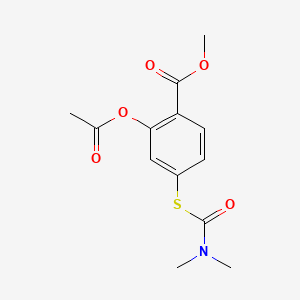

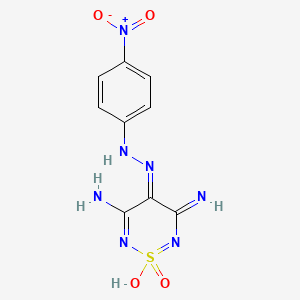
![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
